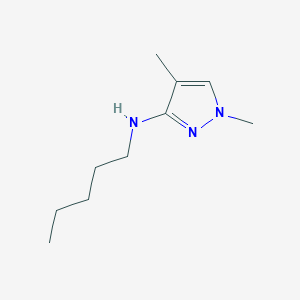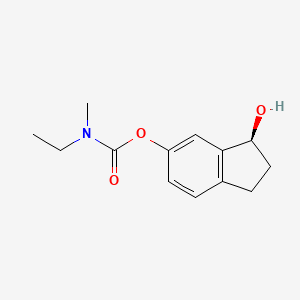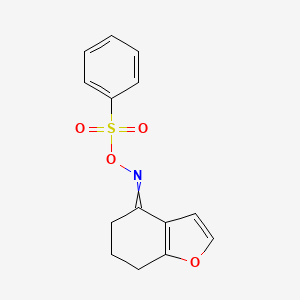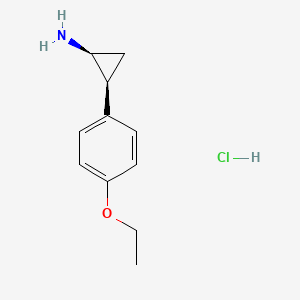
(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. Compounds of this nature are often of interest in medicinal chemistry due to their unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where an alkene reacts with diiodomethane and a zinc-copper couple.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Ethoxy Group Addition: The ethoxy group can be added through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .
Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.
Uniqueness
The unique combination of the cyclopropane ring, ethoxy group, and amino group in (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride may confer specific biological activities or chemical reactivity not seen in other compounds.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11-;/m0./s1 |
Clé InChI |
ANIFDPYYESFYPN-ACMTZBLWSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)[C@@H]2C[C@@H]2N.Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C2CC2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11733159.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)
![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11733184.png)
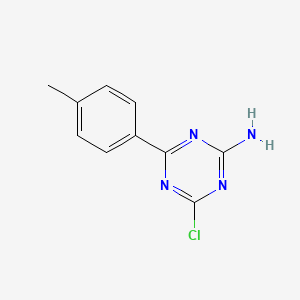
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)
![3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)
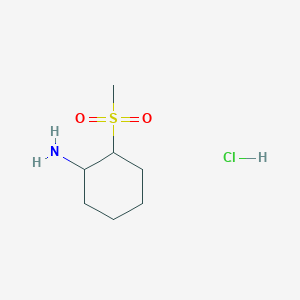
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)
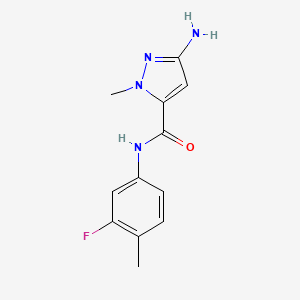
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)
